molecular formula C22H25N5O3S B2700149 1-[5-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE CAS No. 1421452-22-3

1-[5-(5-CYCLOPROPYL-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-YL]-4-(2,5-DIMETHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B2700149
CAS No.: 1421452-22-3
M. Wt: 439.53
InChI Key: IZLZRZJNKZZREY-UHFFFAOYSA-N
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Description

1-[5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(2,5-dimethylbenzenesulfonyl)piperazine (CAS 1421452-22-3) is a chemical compound with a molecular formula of C22H25N5O3S and a molecular weight of 439.5306 . This complex molecule features a 1,2,4-oxadiazole heterocycle, a pyridine ring, and a benzenesulfonylpiperazine group, making it a compound of significant interest in medicinal chemistry and drug discovery research. The 1,3,4-oxadiazole scaffold, a core structural isomer, is recognized as a privileged structure in anticancer research due to its ability to interact with a variety of biological targets . Compounds containing this scaffold have demonstrated mechanisms of action that include the inhibition of key enzymes such as thymidylate synthase, HDAC, topoisomerase II, and telomerase, which are crucial in the proliferation of cancer cells . The integration of the sulfonylpiperazine moiety further enhances the potential of this molecule to exhibit diverse biological activities. This product is provided for non-human research applications only. It is intended for use by qualified researchers in laboratory settings and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-cyclopropyl-3-[6-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-15-3-4-16(2)19(13-15)31(28,29)27-11-9-26(10-12-27)20-8-7-18(14-23-20)21-24-22(30-25-21)17-5-6-17/h3-4,7-8,13-14,17H,5-6,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLZRZJNKZZREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(2,5-dimethylbenzenesulfonyl)piperazine is a heterocyclic molecule exhibiting significant biological activity. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a piperazine ring, an oxadiazole moiety, and a sulfonyl group. Its IUPAC name reflects its intricate composition, which is essential for its biological interactions.

Property Value
Molecular FormulaC18H22N4O3S
Molecular Weight370.46 g/mol
CAS NumberNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. The process can be outlined as follows:

  • Preparation of Oxadiazole : Reaction of cyclopropyl-substituted amidoxime with a suitable acid derivative.
  • Formation of Piperazine Ring : The oxadiazole is then reacted with piperazine under controlled conditions to yield the final compound.
  • Sulfonylation : Introduction of the dimethylbenzenesulfonyl group through electrophilic aromatic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The oxadiazole moiety is known to engage with various enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to various pharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits:

  • Antibacterial Activity : Demonstrated effectiveness against several bacterial strains.
  • Antiviral Properties : Potential to inhibit viral replication.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways through COX inhibition.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and their analogs:

  • Study on COX Inhibition : A series of sulfonamide-containing compounds were assessed for their ability to block cyclooxygenase enzymes (COX-1 and COX-2). The results indicated that modifications in the oxadiazole structure significantly influenced inhibitory potency .
  • Antiviral Studies : Research involving derivatives of the oxadiazole framework showed promising results in inhibiting viral infections in vitro .
  • Cellular Mechanisms : Investigations into cellular effects revealed that compounds with similar structures could modulate oxidative stress responses and influence gene expression through interactions with transcription factors .

In Vitro Activity Against Bacterial Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Comparative Analysis of Similar Compounds

Compound Name Structure Type Biological Activity
1-[5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(sulfonamide)Oxadiazole derivativeModerate antibacterial
1-[5-(Cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(sulfonamide)Current compoundStrong antibacterial

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural differences and similarities between the target compound and key analogs:

Compound Name Core Structure Key Substituents Potential Implications
Target Compound Piperazine - Pyridinyl-5-cyclopropyl-1,2,4-oxadiazole
- 2,5-Dimethylbenzenesulfonyl
Enhanced lipophilicity (cyclopropyl), aromatic interactions (pyridine), solubility (sulfonyl)
1-[(3-Thien-2-yl-1,2,4-Oxadiazol-5-yl)Methyl]Piperazine () Piperazine - Thienyl-1,2,4-oxadiazole Reduced aromaticity compared to pyridine; potential for altered CNS activity
4-(5-Methyl-1,2,4-Oxadiazol-3-yl)Piperidine () Piperidine - 5-Methyl-1,2,4-oxadiazole Lower steric hindrance (methyl vs. cyclopropyl); possible faster metabolic clearance
5-{1-[(4-Chlorophenyl)Sulfonyl]-2-Pyrrolidinyl}-3-[3-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazole () Pyrrolidine - 4-Chlorobenzenesulfonyl
- Trifluoromethylphenyl-1,2,4-oxadiazole
Increased electron-withdrawing effects (Cl, CF3); higher metabolic resistance
1-Benzyhydryl-4-([5-(2-Chlorophenyl)-3-Isoxazolyl]Methyl)Piperazine () Piperazine - Benzhydryl group
- Chlorophenyl-isoxazole
Bulky substituents (benzhydryl) may limit membrane permeability; isoxazole vs. oxadiazole reactivity differences

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The cyclopropyl group in the target compound likely increases logP compared to methyl-substituted analogs (e.g., ), favoring blood-brain barrier penetration .
  • Solubility: The 2,5-dimethylbenzenesulfonyl group may improve aqueous solubility relative to non-sulfonylated analogs (e.g., ) .

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